molecular formula C26H25FN4O4S3 B6523655 N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 422526-07-6

N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B6523655
CAS No.: 422526-07-6
M. Wt: 572.7 g/mol
InChI Key: IMMMNPPTSVPTPO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H25FN4O4S3 and its molecular weight is 572.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 572.10219697 g/mol and the complexity rating of the compound is 980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of thiazolo-pyrimidine derivatives. The structural complexity is characterized by the presence of ethoxy and fluorophenyl groups, which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thiazolo-pyrimidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 Value (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BA54915.0Cell cycle arrest at G1 phase

Case Study : A study conducted on a related thiazolo-pyrimidine compound demonstrated an IC50 value of 10 µM against MCF-7 cells using the MTT assay. The results indicated a significant decrease in cell viability compared to control groups treated with Doxorubicin .

Antimicrobial Activity

Thiazolo-pyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that compounds similar to N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo...} exhibit activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Research Findings : In vitro studies reported that modifications in the side chains significantly enhance antimicrobial efficacy, suggesting that the ethoxy and fluorophenyl substitutions may play critical roles in binding interactions with microbial targets .

The proposed mechanisms through which N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo...} exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage is a common pathway for anticancer agents.
  • Interaction with DNA : Some derivatives may intercalate into DNA strands or inhibit topoisomerase activity, disrupting DNA replication processes.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O4S3/c1-2-34-19-11-7-17(8-12-19)28-21(32)15-37-25-29-23-22(24(33)31(25)18-9-5-16(27)6-10-18)38-26(36)30(23)14-20-4-3-13-35-20/h5-12,20H,2-4,13-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMNPPTSVPTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SC(=S)N3CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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